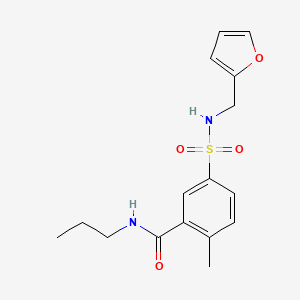
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide, also known as Furosemide, is a sulfonamide loop diuretic that is used to treat edema and hypertension. It is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. Furosemide has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide also decreases the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.
Biochemical and Physiological Effects:
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has several biochemical and physiological effects, including increased excretion of sodium, chloride, and water, decreased reabsorption of calcium and magnesium ions, and increased excretion of uric acid. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide can also cause hypokalemia, metabolic alkalosis, and hyperuricemia. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to have beneficial effects in the treatment of heart failure, liver cirrhosis, and renal dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has several advantages for lab experiments, including its potent diuretic action, its well-established mechanism of action, and its availability as a commercial drug. However, 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide also has several limitations, including its potential for causing hypokalemia and metabolic alkalosis, its variable bioavailability, and its potential for interacting with other drugs.
Zukünftige Richtungen
There are several future directions for the scientific research on 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide, including the development of new diuretics with improved efficacy and safety profiles, the investigation of the long-term effects of diuretics on renal function and electrolyte balance, and the identification of new targets for the treatment of heart failure, liver cirrhosis, and renal dysfunction. Additionally, the potential use of 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide in the treatment of other diseases, such as cancer and hypertension, should be explored.
Synthesemethoden
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide can be synthesized by the reaction of 5-sulfamoyl-anthranilic acid with furfurylamine, followed by the reaction of the resulting intermediate with propionyl chloride and methylamine. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been used in scientific research to study the mechanisms of diuretic action and the regulation of sodium and chloride transport in the kidney. It has also been used to investigate the effects of diuretics on blood pressure, renal function, and electrolyte balance. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to be effective in the treatment of heart failure, liver cirrhosis, and renal dysfunction.
Eigenschaften
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-8-17-16(19)15-10-14(7-6-12(15)2)23(20,21)18-11-13-5-4-9-22-13/h4-7,9-10,18H,3,8,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXLYZMPBLBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(furan-2-ylmethyl)sulfamoyl]-2-methyl-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

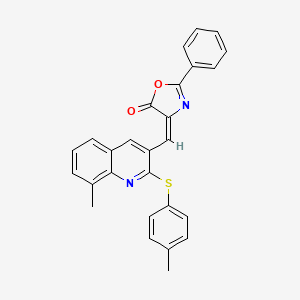

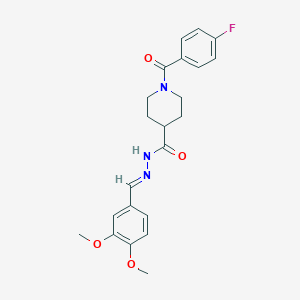

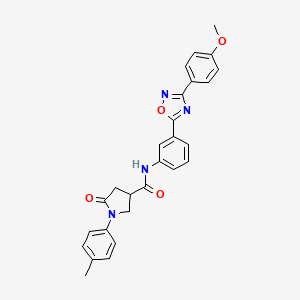

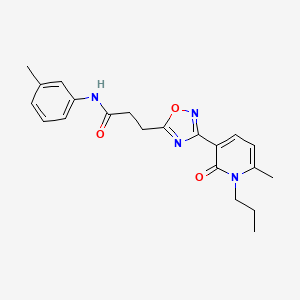
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

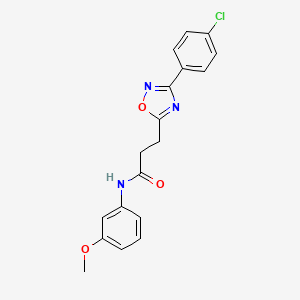
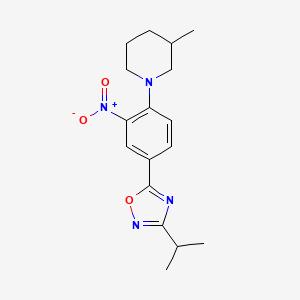
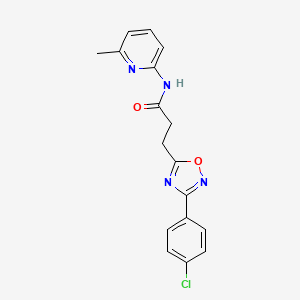
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
